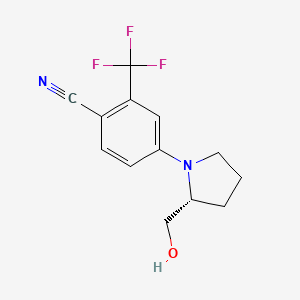
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoromethyl group and the pyrrolidine ring in its structure imparts unique chemical properties, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzonitrile and ®-2-(hydroxymethyl)pyrrolidine.
Nucleophilic Substitution: The bromine atom in 4-bromo-2-(trifluoromethyl)benzonitrile is substituted with the ®-2-(hydroxymethyl)pyrrolidine through a nucleophilic substitution reaction. This step is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable purification methods.
化学反応の分析
Types of Reactions
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrrolidine ring can improve its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylbenzonitrile
- ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-chlorobenzonitrile
- ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-fluorobenzonitrile
Uniqueness
®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding interactions with biological targets compared to similar compounds without the trifluoromethyl group.
生物活性
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives that include a pyrrolidine moiety have shown improved binding to key proteins involved in tumor progression, such as IKKb, which is crucial for NF-κB activation. This pathway is often dysregulated in cancers, leading to enhanced cell survival and proliferation .
- Cholinesterase Inhibition :
- Antimicrobial Activity :
1. Anticancer Efficacy
A study investigated the effects of a related compound on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis more effectively than the reference drug bleomycin. The structural modifications introduced by the trifluoromethyl group were thought to enhance its interaction with the target proteins involved in apoptosis pathways .
2. Neuroprotective Effects
Research has shown that certain derivatives can cross the blood-brain barrier and inhibit cholinesterases effectively. This action was linked to improved cognitive outcomes in animal models of Alzheimer's disease .
Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Induced apoptosis in FaDu cells | Potential for developing new cancer therapies |
| Cholinesterase Inhibition | Dual inhibition observed | Possible treatment for Alzheimer's disease |
| Antimicrobial Properties | Effective against MRSA and E. coli | Could lead to new antibiotics |
特性
IUPAC Name |
4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)12-6-10(4-3-9(12)7-17)18-5-1-2-11(18)8-19/h3-4,6,11,19H,1-2,5,8H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQKMYNNNUHOL-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














